molecular formula C12H22O B13250393 2-(Cyclobutylmethyl)cycloheptan-1-OL

2-(Cyclobutylmethyl)cycloheptan-1-OL

Cat. No.: B13250393
M. Wt: 182.30 g/mol
InChI Key: GTTHLZYZHXMQBV-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)cycloheptan-1-OL is a bicyclic alcohol featuring a cycloheptanol backbone substituted with a cyclobutylmethyl group at the second carbon.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-(cyclobutylmethyl)cycloheptan-1-ol

InChI

InChI=1S/C12H22O/c13-12-8-3-1-2-7-11(12)9-10-5-4-6-10/h10-13H,1-9H2

InChI Key

GTTHLZYZHXMQBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)CC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)cycloheptan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with cyclobutylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cycloheptanone, its reaction with cyclobutylmethyl bromide, and subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)cycloheptan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanoic acid.

    Reduction: Cycloheptane.

    Substitution: Cycloheptyl halides or amines.

Scientific Research Applications

2-(Cyclobutylmethyl)cycloheptan-1-OL has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)cycloheptan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cycloalkane structure provides stability and lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: Cyclobutylmethyl-containing compounds (e.g., ) are often explored in drug design for their conformational rigidity . This suggests this compound could serve as a scaffold in medicinal chemistry.
  • Data Limitations: No direct studies on the target compound were identified. Comparisons rely on structural analogs, highlighting the need for experimental characterization of its physical, chemical, and toxicological profiles.

Biological Activity

2-(Cyclobutylmethyl)cycloheptan-1-OL is a cyclic alcohol that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules known for their diverse pharmacological profiles, including antimicrobial, anticancer, and neuroactive properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{11}H_{18}O
  • Molecular Weight : 170.26 g/mol
  • Functional Groups : Alcohol (-OH), Cycloalkane

This compound's unique structure, featuring a cyclobutyl group and a cycloheptanol moiety, may contribute to its biological activities by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various cyclic alcohols demonstrated that certain structural features enhance their efficacy against bacterial strains. For instance, the presence of a cyclobutyl moiety has been associated with increased membrane permeability in bacterial cells, leading to enhanced antimicrobial effects.

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies. Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and death.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest

Neuroactive Effects

Recent investigations have suggested that this compound may have neuroactive properties. In animal models, administration of this compound resulted in observable changes in behavior and cognitive function. These effects could be attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various cyclic alcohols, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Case Study on Cancer Cell Lines
    • In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. The study reported an IC50 value of approximately 20 µM, indicating its potency as an anticancer agent.

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